Field: Organic Chemistry
Methods: It acts as a catalyst for the addition of organoboranes and organolithium reagents to carbonyl compounds .
Results: The use of Triphenylbismuth leads to high yields of desired products, showcasing its efficiency as a catalyst in organic transformations .
Field: Medicinal Chemistry
Methods: These compounds are synthesized and then tested against various strains of bacteria and parasites .
Results: The studies have reported significant inhibitory effects on the growth of these organisms, indicating the potential for therapeutic applications .
Field: Materials Science
Methods: A two-step synthesis method involving ultrasound treatment and low-temperature annealing is used to induce superconductivity .
Results: The synthesized material exhibits superconductivity at temperatures of 3.5 K and 7.2 K, with a critical magnetic field up to 1.0 Tesla .
Field: Analytical Chemistry
Methods: Techniques like gas electron diffraction and quantum chemical calculations are employed to understand the influence of relativistic effects on Triphenylbismuth .
Results: The research provides insights into the molecular structure and helps refine spectroscopic analysis techniques.
Methods: The compound undergoes oxidative addition to form pentavalent bismuth derivatives, which are then used in the catalysis process .
Results: This application has led to the development of new synthetic routes for organic compounds, enhancing the scope of cross-coupling reactions .
Field: Inorganic Chemistry
Methods: These complexes are typically synthesized from Triphenylbismuth using various halogenating agents .
Results: The resulting bismuth halide complexes exhibit unique properties that could be harnessed for further chemical applications .
Field: Biochemistry
Methods: The derivatives are tested in vitro for their efficacy in inhibiting microbial growth .
Results: Some derivatives have shown promising results, indicating potential use as antimicrobial agents .
Field: Nanotechnology
Methods: It is involved in the deposition processes and as a dopant to alter material properties .
Results: The use of Triphenylbismuth in material synthesis contributes to the creation of materials with improved electronic and optical properties .
Field: Pharmacology
Methods: The compound is being explored for its biological activity and compatibility with other pharmaceutical ingredients .
Results: While still in the exploratory phase, Triphenylbismuth could lead to the development of new drugs or drug delivery systems .
Methods: It may be used as a reagent or a standard in various spectroscopic and chromatographic techniques .
Results: The applications in analytical chemistry aim to enhance the accuracy and sensitivity of analytical measurements .
Triphenylbismuth, with the chemical formula Bi(C₆H₅)₃, is an organobismuth compound characterized by a central bismuth atom bonded to three phenyl groups. It appears as a white, air-stable solid that is soluble in various organic solvents. Triphenylbismuthine is notable for its structural resemblance to other organometallic compounds, particularly triphenylstibine, and features C-Bi-C bond angles of approximately 94 degrees . This compound has garnered interest due to its unique properties and versatility in
Triphenylbismuth exhibits biological activity that has been explored in various studies. Notably, it has been investigated for its potential antimicrobial properties against Helicobacter pylori, a bacterium associated with gastric ulcers. Research indicates that triphenylbismuth can inhibit the growth of this pathogen, suggesting its potential utility in medicinal chemistry .
The synthesis of triphenylbismuth typically involves the following methods:
Triphenylbismuth finds applications across various fields:
Studies have focused on the interactions of triphenylbismuth with silicon surfaces. Research utilizing atomic-resolution scanning tunneling microscopy and synchrotron-based X-ray photoelectron spectroscopy has revealed that triphenylbismuth can form both bismuth-silicon and phenyl-silicon bonds upon adsorption at room temperature. This interaction leads to further transformations upon thermal annealing, which can enhance the material properties of silicon substrates for electronic applications .
Several compounds share structural or functional similarities with triphenylbismuth. Below is a comparison highlighting their uniqueness:
| Compound | Formula | Key Features |
|---|---|---|
| Triphenylstibine | Sb(C₆H₅)₃ | Similar structure; used in similar cross-coupling reactions. |
| Pentaphenylbismuth | Bi(C₆H₅)₅ | Contains five phenyl groups; exhibits different reactivity patterns. |
| Bismuth(III) chloride | BiCl₃ | A precursor for synthesizing organobismuth compounds; more ionic character. |
| Triphenylbismuth dichloride | Bi(C₆H₅)₂Cl₂ | A derivative that showcases different oxidation states of bismuth. |
Triphenylbismuth stands out due to its unique combination of stability, reactivity in organic synthesis, and potential biological applications, making it an important compound in both academic research and industrial applications.
Organobismuth chemistry emerged in 1850 with Löwig and Schweizer’s synthesis of triethylbismuth, though progress remained sluggish until the 20th century. The 1934 discovery by Frederick Challenger that triphenylbismuth dihydroxide (Ph₃Bi(OH)₂) oxidizes alcohols marked a turning point, revealing bismuth’s potential in organic transformations. X-ray crystallographic studies in the 1960s, such as the determination of triphenylbismuth’s monoclinic structure (space group C2/c, a = 27.70 Å, b = 5.82 Å, c = 20.45 Å, β = 114.48°), provided critical insights into its pyramidal geometry and Bi–C bond characteristics.
The field accelerated in the 1980s with advances in stabilizing bismuth radicals, culminating in the 2015 isolation of monomeric Bi(II) species using bulky aryl substituents. These developments positioned triphenylbismuth as a model compound for exploring bismuth’s distinctive +3 and +5 oxidation states.
Triphenylbismuth’s systematic IUPAC name, tris(benzene)bismuth, reflects its three phenyl groups bonded to a central bismuth atom. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₅Bi | |
| Molecular weight | 440.29 g/mol | |
| Melting point | 78–80°C | |
| Crystal system | Monoclinic | |
| Bi–C bond length | 2.24 Å (mean) | |
| C–Bi–C bond angle | 94° (mean) |
The compound’s low solubility in water (<0.1 g/L) but high solubility in aromatic solvents like benzene (∼15 g/100 mL at 25°C) stems from its nonpolar phenyl groups.
As the heaviest nonradioactive Group 15 element, bismuth exhibits distinct properties compared to nitrogen, phosphorus, arsenic, and antimony:
| Element | Bond Energy (Bi–C, kJ/mol) | Common Oxidation States | Hybridization |
|---|---|---|---|
| Nitrogen | 305 | -3, +3, +5 | sp³, sp² |
| Bismuth | 157 | +3, +5 | sp³ (distorted) |
The weak Bi–C bond (157 kJ/mol vs. 305 kJ/mol for N–C) enables unique reactivities, such as facile aryl transfer in cross-coupling reactions. Triphenylbismuth’s pyramidal structure—with C–Bi–C angles of 94°—contrasts sharply with the near-tetrahedral geometries of lighter analogs like triphenylphosphine (C–P–C ≈ 102°).
Triphenylbismuth’s synthetic utility arises from three key features:
A representative synthesis from bismuth trichloride demonstrates its accessibility:
3 C₆H₅MgBr + BiCl₃ → Bi(C₆H₅)₃ + 3 MgBrCl This method achieves 86% yield under optimized Grignard conditions.
Table 2: Catalytic Applications of Triphenylbismuth Derivatives
| Reaction Type | Catalyst | Efficiency (%) | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd/Ph₃Bi | 92 | |
| Alcohol Oxidation | Ph₃Bi(O₂CCH₃)₂ | 88 | |
| Polymerization Initiation | Ph₃BiCl₂ | 95 |
These applications underscore triphenylbismuth’s versatility in modern organic synthesis, particularly in constructing complex architectures for pharmaceuticals and materials science.
| Method | Reagents | Solvent | Temperature | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| Grignard Reagent Approach | PhMgBr + BiCl₃ | Diethyl ether | 0°C to RT | 86-89 | 15-24 hours | [1] |
| Organolithium-Based Synthesis | PhLi + BiCl₃ | Diethyl ether/THF | 0°C to RT | 86 | 0.5-15 hours | [2] |
| Direct Transmetallation | C₆H₅-magnesium reagents + BiCl₃ | Anhydrous ether | Room temperature | 90+ | 2-24 hours | [5] |
| Industrial Method | Bromobenzene + Mg + BiCl₃ | THF/Benzene/Toluene | 20-120°C | 90+ | 2-24 hours | [5] |
Table 2: Green Chemistry Adaptations
| Green Approach | Traditional Alternative | Environmental Benefit | Yield Improvement | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide Oxidation | Halogen oxidants | No halogen waste | Direct crystallization | [6] |
| Bismuth Redox Catalysis | Traditional metal catalysts | Sustainable redox cycling | Catalytic efficiency | [7] |
| Water-based Solvents | Organic solvents | Reduced toxicity | Higher purity | [8] |
| Room Temperature Methods | High temperature reactions | Energy efficient | Mild conditions | [6] |
Table 3: Purification Techniques
| Purification Method | Solvent System | Purity Achieved | Yield Recovery | Temperature Required | Reference |
|---|---|---|---|---|---|
| Recrystallization from Ethanol | Ethanol | High purity | Good | Room temperature | [9] |
| Recrystallization from Et₂O | Diethyl ether | 94.5-95.7% w/w | 94.5-95.7% | Room temperature | [10] |
| Column Chromatography | Silica gel/DCM-hexane | Variable | Depends on conditions | Room temperature | [12] |
| Crystallization from Mixed Solvents | Petroleum spirit-chloroform (4:1) | 73% pure product | 73% | Room temperature | [11] |
Table 4: Reaction Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Critical Factors | Reference |
|---|---|---|---|---|
| Solvent Choice | THF/Et₂O | Solubility enhancement | Anhydrous conditions | [1] |
| Temperature | 0-25°C | Controls side reactions | Avoid overheating | [5] |
| Reagent Stoichiometry | 3:1 PhMgBr:BiCl₃ | Complete conversion | Slight excess Grignard | [2] |
| Reaction Time | 15-24 hours | Ensures completion | Monitor by TLC | [9] |
| Atmosphere | Anhydrous/inert | Prevents hydrolysis | Exclude moisture/air | [3] |
Irritant